CYP3A4 Inhibition Potency of Ritonavir vs. Other HIV Protease Inhibitors
Ritonavir demonstrates orders-of-magnitude greater potency as a CYP3A4 inhibitor compared to other first-generation HIV protease inhibitors. This is the primary molecular basis for its unique use as a pharmacokinetic booster [1]. In head-to-head comparisons using human liver microsomes with testosterone as a probe substrate, ritonavir's mean inhibition constant (Ki) was 0.019 µM, which is 9-fold more potent than indinavir (Ki = 0.17 µM) and 157-fold more potent than saquinavir (Ki = 2.99 µM) [2].
| Evidence Dimension | CYP3A4 Inhibition (Ki) |
|---|---|
| Target Compound Data | 0.019 ± 0.004 µM (n=6) |
| Comparator Or Baseline | Indinavir: 0.17 ± 0.01 µM; Saquinavir: 2.99 ± 0.87 µM |
| Quantified Difference | Ritonavir is ~9-fold more potent than indinavir and ~157-fold more potent than saquinavir. |
| Conditions | In vitro; pooled human liver microsomes; testosterone 6β-hydroxylation probe. |
Why This Matters
This quantifies ritonavir's unique, non-substitutable role as a pharmacoenhancer, a property not shared by other PIs at therapeutic doses.
- [1] Eagling, V. A., Back, D. J., & Barry, M. G. (1997). Differential inhibition of cytochrome P450 isoforms by the protease inhibitors, ritonavir, saquinavir and indinavir. British Journal of Clinical Pharmacology, 44(2), 190–194. View Source
- [2] von Moltke, L. L., Greenblatt, D. J., Grassi, J. M., Granda, B. W., Duan, S. X., Fogelman, S. M., ... & Shader, R. I. (1998). Protease inhibitors as inhibitors of human cytochromes P450: high risk of drug interactions with ritonavir. Journal of Clinical Pharmacology, 38(2), 106–111. View Source
